Technical Guide: 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde
Technical Guide: 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde
CAS Number: 898796-15-1
Synonyms: 6-(2,4-Difluorophenyl)nicotinaldehyde, 6-(2,4-Difluorophenyl)-3-formylpyridine
Introduction
6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines a pyridine core with a difluorophenyl moiety, makes it a valuable synthetic intermediate. The pyridine ring is a common scaffold in numerous FDA-approved drugs, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The presence of the 2,4-difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. This guide provides an in-depth overview of the compound's properties, synthesis, and potential applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is presented below. Currently, the melting point has not been experimentally reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 898796-15-1 | [2] |
| Molecular Formula | C₁₂H₇F₂NO | Calculated |
| Molecular Weight | 219.19 g/mol | Calculated |
| Appearance | Off-white to white solid | Vendor Data |
| Boiling Point | 322.5 ± 42.0 °C (at 760 Torr) | Predicted[2] |
| Density | 1.304 ± 0.06 g/cm³ (at 20 °C) | Predicted[2] |
| Storage | Store in Refrigerator (2 to 8 °C), Inert atmosphere | Vendor Data |
Synthesis
The primary synthetic route to 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds, particularly in the creation of biaryl structures.[3]
The synthesis involves the coupling of a halogenated pyridinecarbaldehyde derivative (such as 6-bromo- or 6-chloro-3-pyridinecarbaldehyde) with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base.
General Experimental Protocol: Suzuki-Miyaura Coupling
While a specific protocol for this exact compound is not detailed in publicly accessible literature, a general and robust procedure can be adapted from established methods for similar heteroaryl couplings. The following is a representative protocol.
Reactants:
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6-Halopyridine-3-carbaldehyde (e.g., 6-bromonicotinaldehyde) (1.0 equiv)
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(2,4-Difluorophenyl)boronic acid (1.2 - 1.5 equiv)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
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Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
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To a reaction vessel, add 6-halopyridine-3-carbaldehyde, (2,4-difluorophenyl)boronic acid, the palladium catalyst, and the base.
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Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
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Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
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Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.
Synthesis Workflow Diagram
The logical workflow for the synthesis via the Suzuki-Miyaura coupling reaction is depicted below.
Caption: General workflow for the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.
Mechanism of Synthesis: The Suzuki-Miyaura Catalytic Cycle
The synthesis proceeds via a well-established catalytic cycle involving a palladium catalyst.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halopyridine-3-carbaldehyde, forming a Pd(II) complex.
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Transmetalation: The organoboron species ((2,4-difluorophenyl)boronic acid) coordinates to the palladium center, typically after activation by the base to form a more nucleophilic boronate species. The 2,4-difluorophenyl group is then transferred to the palladium, displacing the halide.
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Reductive Elimination: The two organic ligands (the pyridyl and difluorophenyl groups) on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond of the product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
While specific biological data for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is not yet widely published, its structural motifs are prevalent in pharmacologically active molecules.
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Scaffold for Kinase Inhibitors: The pyridine and substituted phenyl rings are common features in various kinase inhibitors used in oncology. The aldehyde functional group serves as a versatile handle for further chemical modification to build more complex molecules.
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Intermediate for Agrochemicals: Pyridine derivatives are essential intermediates in the synthesis of modern pesticides and herbicides.[4]
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Precursor for Anti-inflammatory Agents: A study on related 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives has shown potent inhibition of nitric oxide (NO) production, indicating potential as anti-inflammatory agents.[5] This suggests that the 6-arylpyridine core is a promising scaffold for developing new therapeutics in this area.
The aldehyde group is particularly useful as it can be readily converted into a wide range of other functional groups (e.g., amines via reductive amination, alcohols via reduction, carboxylic acids via oxidation, or alkenes via Wittig-type reactions), allowing for the exploration of a large chemical space in lead optimization campaigns.
Conclusion
6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is a valuable building block for chemical synthesis, particularly for researchers in the pharmaceutical and agrochemical industries. Its synthesis is readily achievable through well-established Suzuki-Miyaura coupling protocols. The combination of the biologically relevant pyridine core, the advantageous properties conferred by the difluorophenyl group, and the synthetically versatile aldehyde handle makes this compound a strategic intermediate for the development of novel, high-value molecules. Further research into its biological activity and incorporation into drug candidates is a promising area for future investigation.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]
- 5. mdpi.com [mdpi.com]
